Lipophilicity and Predicted Membrane Permeability: Propylamino vs. Methylamino Scaffolds
Methyl 2-(propylamino)benzoate exhibits a calculated XLogP of 2.9 [1], which positions it with significantly higher lipophilicity compared to its methylamino analog, Methyl 2-(methylamino)benzoate (methyl N-methylanthranilate), which has a calculated XLogP of approximately 2.0-2.2 [2]. This difference arises directly from the extension of the N-alkyl chain from methyl (one carbon) to propyl (three carbons). In the context of central nervous system (CNS) drug design or any application requiring passive diffusion across lipid bilayers, the ~0.7-0.9 log unit increase translates to a theoretical 5-8 fold higher partition coefficient in octanol/water systems, potentially enhancing membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.9 (calculated) |
| Comparator Or Baseline | Methyl 2-(methylamino)benzoate: XLogP ≈ 2.0-2.2 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.7 to +0.9 |
| Conditions | In silico prediction based on molecular structure (ChemDraw/ChemAxon algorithms) |
Why This Matters
Higher lipophilicity can improve passive diffusion across biological membranes, which is a critical consideration for designing compounds with intended intracellular or CNS activity, but also may impact solubility and off-target binding.
- [1] Chem960. 144402-90-4 (2-(Propylamino)benzoic acid methyl ester). Calculated XLogP: 2.9. View Source
- [2] PubChem. Methyl N-methylanthranilate. XLogP3-AA: 2.0. View Source
- [3] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
